molecular formula C20H16 B079122 5,12-Dimethylchrysene CAS No. 14250-05-6

5,12-Dimethylchrysene

Cat. No. B079122
CAS RN: 14250-05-6
M. Wt: 256.3 g/mol
InChI Key: MAMUUFOIMDXRPP-UHFFFAOYSA-N
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Description

5,12-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) that is formed as a byproduct of incomplete combustion of organic matter. It is a highly carcinogenic compound that has been found to cause cancer in laboratory animals. The purpose of

Mechanism Of Action

The mechanism of action of 5,12-Dimethylchrysene involves the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS can cause damage to DNA, proteins, and lipids, leading to mutations and cell death. Additionally, 5,12-Dimethylchrysene can activate various signaling pathways, including the aryl hydrocarbon receptor (AhR) pathway, which can lead to the expression of genes involved in cell proliferation and survival.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5,12-Dimethylchrysene are primarily related to its carcinogenic and mutagenic properties. It has been shown to cause tumors in various organs, including the lungs, liver, and skin. It can also cause DNA damage and mutations in cells, leading to genetic instability and the potential for cancer development.

Advantages And Limitations For Lab Experiments

One advantage of using 5,12-Dimethylchrysene in laboratory experiments is its well-established carcinogenic properties. This allows researchers to study the mechanisms of carcinogenesis and mutagenesis in a controlled setting. However, a limitation of using 5,12-Dimethylchrysene is its toxicity, which can make it difficult to work with and can pose a risk to researchers.

Future Directions

There are several future directions for research on 5,12-Dimethylchrysene. One area of interest is the development of new methods for detecting and quantifying exposure to the compound. This can help to better understand the risks associated with exposure and to develop strategies for reducing exposure. Additionally, there is a need for further research on the mechanisms of action of 5,12-Dimethylchrysene, particularly with regards to its effects on gene expression and signaling pathways. Finally, there is a need for research on the potential for 5,12-Dimethylchrysene to interact with other environmental pollutants and to exacerbate their effects on human health.

Synthesis Methods

The synthesis of 5,12-Dimethylchrysene can be achieved through various methods, including the thermal cracking of petroleum, pyrolysis of coal, and incomplete combustion of organic matter. However, the most common method of synthesis is through the reaction of 1,2-dimethylbenzene with 1,2-benzoquinone in the presence of a palladium catalyst.

Scientific Research Applications

5,12-Dimethylchrysene has been extensively studied for its carcinogenic properties. It has been found to cause cancer in laboratory animals, including mice, rats, and hamsters. It is also a potent mutagen, causing DNA damage and mutations in cells. As a result, it has been used in many studies to investigate the mechanisms of carcinogenesis and mutagenesis.

properties

CAS RN

14250-05-6

Product Name

5,12-Dimethylchrysene

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

5,12-dimethylchrysene

InChI

InChI=1S/C20H16/c1-13-12-19-17-9-4-3-7-15(17)11-14(2)20(19)18-10-6-5-8-16(13)18/h3-12H,1-2H3

InChI Key

MAMUUFOIMDXRPP-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C

Other CAS RN

14250-05-6

synonyms

5,12-dimethylchrysene

Origin of Product

United States

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